molecular formula C13H13FN2O3 B11766006 5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione

5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione

Cat. No.: B11766006
M. Wt: 264.25 g/mol
InChI Key: HTLCYKJJLPAUGX-UHFFFAOYSA-N
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Description

5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione is a fluorinated indoline-2,3-dione derivative modified at the N1 position with a morpholinomethyl group. This compound is synthesized via a Mannich reaction, involving formaldehyde, morpholine, and 5-fluoroindoline-2,3-dione under reflux conditions . The morpholinomethyl substituent introduces a tertiary amine and ether functionalities, enhancing solubility and intermolecular interactions. Key applications include corrosion inhibition (81.9% efficiency for mild steel in HCl) and antimicrobial activity against sulfate-reducing bacteria . Its crystal structure, confirmed via X-ray diffraction, reveals typical bond lengths and angles for indoline-2,3-dione derivatives, with the morpholine ring adopting a chair conformation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13FN2O3

Molecular Weight

264.25 g/mol

IUPAC Name

5-fluoro-1-(morpholin-4-ylmethyl)indole-2,3-dione

InChI

InChI=1S/C13H13FN2O3/c14-9-1-2-11-10(7-9)12(17)13(18)16(11)8-15-3-5-19-6-4-15/h1-2,7H,3-6,8H2

InChI Key

HTLCYKJJLPAUGX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=C(C=C(C=C3)F)C(=O)C2=O

Origin of Product

United States

Preparation Methods

Traditional Solution-Phase Method

In a representative procedure, 5-fluoroindoline-2,3-dione is dissolved in ethanol and reacted with morpholine (1.2 equivalents) and formaldehyde (37% aqueous solution, 1.5 equivalents) under reflux for 12–24 hours. The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the indoline’s nitrogen atom. Work-up involves solvent evaporation, followed by recrystallization from chloroform/petroleum ether to yield the product as an orange powder (60–65% yield).

Key Optimization Parameters :

  • Solvent : Ethanol or methanol enhances solubility and reaction homogeneity.

  • Temperature : Reflux conditions (78–80°C for ethanol) accelerate iminium intermediate formation.

  • Stoichiometry : Excess formaldehyde ensures complete methylation.

Microwave-Assisted Mannich Reaction

Microwave irradiation significantly reduces reaction times from hours to minutes. For instance, combining 5-fluoroindoline-2,3-dione, morpholine, and formaldehyde in water under microwave irradiation (300 W, 80°C) for 10–15 minutes achieves 85–90% yield. The rapid dielectric heating promotes efficient energy transfer, minimizing side reactions like over-alkylation.

Solid-Supported Catalytic Methods

Acidic Alumina-Mediated Synthesis

A green chemistry approach employs acidic alumina as a solid catalyst. 5-Fluoroindoline-2,3-dione, morpholine, and formaldehyde are mixed with alumina and irradiated under microwave conditions (400 W, 2–5 minutes). The alumina surface activates formaldehyde, facilitating faster iminium formation. This method achieves 90–95% yield with simplified purification.

One-Pot Tandem Reactions

Sequential Condensation and Cyclization

A one-pot strategy combines Mannich reaction with subsequent functionalization. For example, 5-fluoroindoline-2,3-dione undergoes Mannich methylation followed by in situ Schiff base formation with thiosemicarbazide in aqueous medium under microwave irradiation. While this method primarily produces triazinoindole derivatives, it demonstrates the adaptability of the Mannich intermediate for further transformations.

Analytical Validation and Characterization

Synthetic success is confirmed through spectroscopic and crystallographic analyses:

Spectroscopic Data

  • FT-IR : Stretching vibrations at 1728 cm⁻¹ (C=O ketone) and 856 cm⁻¹ (C-N morpholine).

  • ¹H NMR : Distinct singlet at δ 3.6–3.8 ppm for the morpholine’s methylene group and a downfield shift for the indoline’s NH proton (δ 10.2 ppm).

X-Ray Crystallography

Single-crystal X-ray diffraction of analogous compounds confirms the planar indoline-dione core and the tetrahedral geometry at the morpholinomethyl nitrogen.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)TimeAdvantages
Traditional MannichEthanol, reflux, 24 h60–6512–24 hSimplicity, no specialized equipment
Microwave-AssistedH₂O, 300 W, 80°C85–9010–15 minRapid, high yield
Solid-SupportedAlumina, microwave, 400 W90–952–5 minEco-friendly, easy purification

Challenges and Mitigation Strategies

  • Side Reactions : Over-alkylation can occur with excess formaldehyde. Mitigated by controlled stoichiometry and stepwise addition.

  • Solubility Issues : Polar aprotic solvents like DMF improve substrate solubility but may require post-reaction dialysis .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom and morpholinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The fluorine atom and morpholinomethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Key Properties/Activities References
5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione Morpholinomethyl Corrosion inhibition (81.9%), antimicrobial activity, moderate solubility in polar solvents
5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione 4-Methoxybenzyl Antitumor activity; dihedral angle (71.60°) between indoline and benzene planes
5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione 4-Methoxybenzyl (Cl substituent) Dihedral angle 88.44°, highlighting halogen effects on planarity
5-Fluoro-1-(prop-2-en-1-yl)indoline-2,3-dione Allyl Synthesized via click chemistry; used in polycyclic acridine synthesis
1-Allyl-5-chloro-indoline-2,3-dione (TZACI) Allyl (Cl substituent) Corrosion inhibition (efficiency increases with concentration)
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Piperidinyl-sulfonyl Antiviral activity (in vitro); retracted study notes need for validation

Key Observations :

  • Substituent Polarity: Morpholinomethyl and sulfonyl groups enhance solubility and intermolecular interactions, favoring applications in corrosion inhibition and antimicrobial activity. Non-polar groups (e.g., allyl, benzyl) are associated with antitumor or antiviral activities .
  • Halogen Effects : Fluorine substitution improves metabolic stability and bioavailability compared to chloro analogs, as seen in the higher dihedral angle (71.60° vs. 88.44°) for 5-fluoro vs. 5-chloro derivatives .
  • Antitumor activity is prominent in methoxybenzyl-substituted derivatives .

Table 2: Melting Points and Yields

Compound Name Melting Point (°C) Yield (%) Reference
This compound Not reported ~60–70
5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione Not reported Not reported
5-Fluoro-1-(prop-2-en-1-yl)indoline-2,3-dione Not reported 72–75
Triazole-linked nitro-imidazole conjugates 151–169 69–75

Biological Activity

5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione is a synthetic compound belonging to the indole derivative family, characterized by its unique structural features that include a fluorine atom at the 5-position and a morpholinomethyl group at the 1-position. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The molecular formula of this compound is C12H12FN2O3C_{12}H_{12}FN_2O_3 with a molecular weight of approximately 207.22 g/mol. The presence of the dione functional group enhances its reactivity, allowing it to participate in various chemical reactions. The fluorine atom and morpholinomethyl group contribute to its electronic properties and biological activity.

Structural Characteristics

The compound features:

  • Indole Structure : A bicyclic structure that is known for its diverse biological activities.
  • Fluorine Substitution : Enhances lipophilicity and can modify the binding affinity to biological targets.
  • Morpholinomethyl Group : Potentially increases solubility and alters pharmacokinetic properties.

Biological Activity

This compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies indicate that indole derivatives possess significant anticancer activity. This compound's structure may enhance its efficacy against various cancer cell lines.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential for broad-spectrum antimicrobial applications.
  • Enzyme Inhibition : Molecular docking studies suggest that this compound may interact with specific enzymes or receptors involved in disease pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    • Research has demonstrated that derivatives of indoline-2,3-dione exhibit potent anticancer effects against cell lines such as Hep G2 (liver cancer) and others. The exact mechanisms often involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Studies :
    • In vitro studies have shown that related compounds can inhibit the growth of various bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were found to be in the low micromolar range.
  • Enzyme Interaction :
    • Molecular docking studies have predicted strong binding affinities of this compound with targets such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes.

Comparative Analysis with Related Compounds

Compound NameStructure/Functional GroupsNotable Activities
5-Fluoro-1-methylindoline-2,3-dioneIndole with a methyl groupAnticancer and antimicrobial properties
5-Methylindole-2,3-dioneIndole with a methyl groupAntiviral and anticancer activities
5-Bromoindole-2,3-dioneIndole with a bromo substituentAntimicrobial properties
1-(Morpholino)-indoline-2,3-dioneIndole with morpholino substitutionAnticonvulsant activity

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Attack : The dione moiety can undergo nucleophilic addition reactions, facilitating interactions with biomolecules.
  • Receptor Binding : The morpholinomethyl group may enhance binding to specific receptors or enzymes, increasing potency.
  • Cellular Uptake : Structural modifications like fluorination may improve cellular uptake and bioavailability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 5-fluoro-indoline-2,3-dione is reacted with morpholine derivatives in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in DMF or DMSO. Reaction monitoring via TLC and purification by recrystallization (ethanol or ethyl acetate/hexane) is standard .
  • Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of morpholinomethyl reagent), temperature (room temperature to 80°C), and reaction time (24–48 hours) improves yields. Solvent polarity and catalyst loading also influence reaction efficiency .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, hydrogen bonding (C–H⋯F, C–H⋯O) and π-π stacking interactions in the crystal lattice confirm stereoelectronic effects. Refinement using SHELXL (R-factors < 0.08) ensures accuracy .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C5, morpholinomethyl at N1). ¹⁹F NMR (~-120 ppm for C-F) and FT-IR (C=O stretches at ~1700 cm⁻¹) provide additional validation .

Advanced Research Questions

Q. How do crystallographic parameters (e.g., hydrogen bonding, torsion angles) influence the compound’s reactivity in biological or catalytic systems?

  • Analysis : SC-XRD data (e.g., C5–H5⋯F2 interactions) reveal how intermolecular forces stabilize the crystal lattice, which correlates with solubility and bioavailability. Torsion angles (e.g., C8–N1–C9 in morpholinomethyl) affect conformational flexibility and binding to biological targets .
  • Case Study : In corrosion inhibition studies, adsorption efficiency on metal surfaces depends on planar geometry and electron density at the indole ring, as shown by DFT calculations .

Q. What methodologies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticorrosion effects)?

  • Approach :

Dose-Response Analysis : Test the compound across concentrations (e.g., 10–1000 mg/L) to identify activity thresholds. For example, antibacterial efficacy peaks at 500 mg/L, while corrosion inhibition plateaus at 81.9% .

Structure-Activity Relationship (SAR) : Compare substituent effects. The morpholinomethyl group enhances adsorption on metal surfaces (anticorrosion) but may reduce membrane permeability in bacterial assays .

Computational Modeling : Molecular docking identifies binding affinities to targets like enzymes (e.g., Bruton’s tyrosine kinase) versus abiotic surfaces .

Q. How can computational tools (e.g., DFT, QSAR) predict the compound’s interactions in novel applications?

  • Methods :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-donor/acceptor behavior. For 5-Fluoro derivatives, electronegative substituents increase HOMO localization on the indole ring, enhancing metal adsorption .
  • Quantitative SAR (QSAR) : Use descriptors like LogP and polar surface area to model bioactivity. For example, LogP > 2.5 correlates with improved blood-brain barrier penetration in neuroactive analogs .

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